(S)-6-(Pyrrolidin-2-yl)quinolin-7-ol
Description
(S)-6-(Pyrrolidin-2-yl)quinolin-7-ol is a chiral quinoline derivative featuring a pyrrolidine ring attached at the 6-position and a hydroxyl group at the 7-position of the quinoline scaffold. The stereochemistry at the pyrrolidine moiety (S-configuration) is critical for its biological activity and molecular interactions.
- Alkylation or cyclization to introduce the pyrrolidine group.
- Acid/base-mediated hydrolysis to install or deprotect the hydroxyl group . The compound’s structure combines the planar aromatic quinoline system with the conformational flexibility of pyrrolidine, enabling unique electronic and steric properties.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6-[(2S)-pyrrolidin-2-yl]quinolin-7-ol |
InChI |
InChI=1S/C13H14N2O/c16-13-8-12-9(3-1-5-15-12)7-10(13)11-4-2-6-14-11/h1,3,5,7-8,11,14,16H,2,4,6H2/t11-/m0/s1 |
InChI Key |
CUPGRUZDWFUHJA-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=C3C(=C2)C=CC=N3)O |
Canonical SMILES |
C1CC(NC1)C2=C(C=C3C(=C2)C=CC=N3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Pyrrolidin-2-yl)quinolin-7-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the quinoline core.
Chiral Resolution: The chiral center at the pyrrolidine ring can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
Industrial production of (S)-6-(Pyrrolidin-2-yl)quinolin-7-ol would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(Pyrrolidin-2-yl)quinolin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving quinoline derivatives.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-6-(Pyrrolidin-2-yl)quinolin-7-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
